The table below summarizes the key physicochemical data for Aszonapyrone A.
| Property | Value / Description |
|---|---|
| CAS Number | 83103-08-6 [1] [2] [3] |
| Molecular Formula | C28H40O5 [1] [2] [3] |
| Molecular Weight | 456.61 g/mol [1] [2] [3] |
| Appearance | Typically a solid at room temperature [1] |
| Classification | Meroditerpene / Diterpene lactone [1] [2] |
| IUPAC Name | [(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate [1] |
| SMILES | C[C@]12CC[C@H](OC(=O)C)C(C)(C)[C@@H]1CC[C@]1([C@@H](C(CC[C@H]21)=C)CC1C(=O)OC(C)=CC=1O)C [1] |
| Solubility | Likely soluble in DMSO; may require special formulations for in vivo studies [1] |
| Storage | Store as a powder at -20°C; in solvent, store at -80°C for long-term stability [1] |
This compound has been reported to have the following bioactivities, making it a compound of interest for infectious disease research:
This compound is available for research purposes from chemical suppliers like MedChemExpress and TOKU-E [2] [3]. It is typically sold in milligram quantities with a stated purity of over 98% and is intended for research use only, not for human administration [1] [3].
The search results indicate that information on specific experimental protocols and molecular targets is limited. To conduct an in-depth study, you might find the following approaches helpful:
Biosynthetic origin of this compound as a meroterpenoid.
Aszonapyrone A is produced by a limited range of fungal species. The table below lists the confirmed natural sources.
| Fungal Source | Status/Notes | Relevant Context |
|---|---|---|
| Aspergillus zonatus [1] [2] | Primary source | Isolated from forest soil in Costa Rica [2]. |
| Neosartorya spp. (e.g., N. paulistensis) [3] | Valid source (synonym for sexual state of some Aspergillus spp.) [4] | Marine-derived and soil fungi [3]. |
| Penicilliopsis zonata [5] | Reported source | Data available from commercial compound databases. |
| Aspergillus chevalieri [5] | Reported source | Data available from commercial compound databases. |
This compound is classified as a diterpene lactone with a molecular formula of C₂₈H₄₀O₅ and a molecular weight of 456.61 g/mol [5]. Its structure features six defined stereocenters [5].
| Property | Description / Value |
|---|---|
| Molecular Formula | C₂₈H₄₀O₅ [5] |
| Molecular Weight | 456.61 g/mol [5] |
| CAS Registry Number | 83103-08-6 [5] |
| Chemical Structure | Diterpene lactone [5] |
| Appearance | Typically a solid at room temperature [5] |
| Solubility | Likely low water solubility; suggested solvents for in vitro work include DMSO, ethanol, or DMF [5] |
Research has highlighted the potential of this compound in combating bacterial infections, particularly against Gram-positive bacteria.
| Aspect | Findings |
|---|---|
| Core Antibacterial Activity | Exhibits significant activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis; activity against Gram-negative strains like E. coli and Pseudomonas aeruginosa is not significant [3]. |
| Synergistic Effects | Shows synergism with antibiotics against multidrug-resistant Gram-positive strains [3]. |
| Antibiofilm Activity | At 2x MIC and MIC concentrations, it can practically prevent biofilm formation in S. aureus. Interestingly, a sub-inhibitory concentration (1/2 MIC) can increase biofilm production [3]. |
The biosynthesis of this compound is not fully elucidated in the available literature, but it is understood to be a polyketide [4]. Fungal polyketides are synthesized by Polyketide Synthases (PKSs) that assemble the core backbone from acetyl-CoA and malonyl-CoA precursors, which is then modified by tailoring enzymes to produce the final bioactive compound [6].
Proposed biosynthetic logic for this compound, based on the common polyketide pathway in fungi [6] [4].
The following methodology is adapted from published research on this compound [3].
This compound shows promise as an anti-virulence agent by disrupting biofilm formation, a key factor in chronic infections and antibiotic resistance [3]. Future research should focus on:
Aszonapyrone A is produced by the fungal species *Aspergillus zonatus*, a filamentous fungus first described in 1965 by Kwon-Chung and Fennell. This species was initially isolated from forest soil in Costa Rica, indicating its terrestrial origin. [1]
The taxonomic classification of Aspergillus zonatus is as follows: [1]
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Fungi |
| Division | Ascomycota |
| Class | Eurotiomycetes |
| Order | Eurotiales |
| Family | Aspergillaceae |
| Genus | Aspergillus |
| Species | A. zonatus |
This compound represents a pyrone-containing natural product with the molecular formula C₁₄H₁₆O₄ and a molecular weight of 248.28 g/mol. The compound was first characterized in 1982 by Kimura et al., who determined its structure using extensive spectroscopic methods. [1]
The structural elucidation of this compound exemplifies classic natural product identification methodology, combining nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiroptical techniques. [1]
Fungal natural products like this compound are synthesized through branching and converging biosynthetic pathways that greatly expand molecular diversity from relatively simple precursors. [2]
Fungal natural product biosynthesis involves core enzymes creating intermediates that undergo diverse tailoring reactions. Adapted from PMC8902786. [2]
The biosynthesis of this compound occurs via the polyketide pathway, where iterative condensation of acetyl-CoA and malonyl-CoA building blocks forms the carbon skeleton, which subsequently undergoes cyclization and functionalization. [1] [2]
Standard protocol for producing this compound from Aspergillus zonatus: [1] [3]
| Parameter | Specification |
|---|---|
| Culture Medium | Potato dextrose broth (PDB) or similar complex media |
| Culture Vessels | Erlenmeyer flasks (500 mL-1 L) |
| Inoculum | Spore suspension or mycelial plugs |
| Incubation Temperature | 25-28°C |
| Agitation Speed | 150-200 rpm |
| Fermentation Duration | 7-14 days |
| Extraction Solvent | Ethyl acetate or methanol |
| Purification Methods | Column chromatography, HPLC |
Detailed Procedure:
Comprehensive workflow for isolation and characterization of this compound from fungal cultures. [1] [3]
Critical Steps:
While specific bioactivity data for this compound in the available literature is limited, several research directions show promise:
| Research Area | Potential Significance |
|---|---|
| Chemical Ecology | Understanding fungal ecological interactions through secondary metabolite production |
| Biosynthetic Engineering | Model for pathway manipulation in fungal systems |
| Drug Discovery | Scaffold for development of novel therapeutic agents |
| Chemical Diversity | Example of fungal capacity for structural complexity |
The co-production of azonalenin by Aspergillus zonatus suggests this fungus possesses genetic capacity for multiple secondary metabolite pathways, making it an interesting candidate for genome mining and biosynthetic gene cluster studies. [1]
Several promising research avenues remain unexplored for this compound:
The available information provides a foundation for further investigation into this structurally interesting fungal metabolite, particularly as advances in fungal genomics and metabolic engineering create new opportunities for natural product research and development.
While the direct pathway for Aszonapyrone A is not established, research on other fungal metabolites suggests a probable biosynthetic origin. This compound is very likely a polyketide, a large class of natural products synthesized by enzymes called Polyketide Synthases (PKSs) [1] [2].
The table below summarizes the general logic and supporting evidence for fungal polyketide biosynthesis, which can serve as a model for understanding how this compound might be produced.
| Aspect of Biosynthesis | General Principle in Fungal Natural Products | Potential Application to this compound |
|---|---|---|
| Core Backbone Synthesis | Catalyzed by Polyketide Synthases (PKSs) using simple building blocks like acetyl-CoA and malonyl-CoA [1]. | The pyrone ring and carbon skeleton are almost certainly assembled by a PKS enzyme. |
| Pathway Organization | Biosynthetic genes (e.g., for PKS, tailoring enzymes) are often clustered together in the fungal genome [2]. | The genes for this compound production are likely located in a single gene cluster. |
| Structural Diversification | A common intermediate is modified by different "tailoring enzymes" (e.g., oxidases, methyltransferases) to create varied final products [1]. | The final structure of this compound is shaped by specific tailoring enzymes acting on the initial polyketide chain. |
Given the lack of direct data, uncovering the this compound pathway would require dedicated experimental investigation. The following workflow outlines a modern approach to elucidate this pathway, building upon the general principles of fungal biosynthesis.
To make progress, you could consider the following research strategies:
Aszonapyrone A is a fungal secondary metabolite first isolated from specific Neosartorya species, which are the sexual states (teleomorphs) of fungi belonging to the Aspergillus section Fumigati (family Trichocomaceae) [1] [2]. The genus Neosartorya represents the teleomorphic state of certain Aspergillus species, characterized by the production of both sexual ascospores and asexual conidiospores, whereas Aspergillus species typically produce only conidiospores [1]. Although the International Code of Nomenclature for algae, fungi, and plants (Melbourne Code) mandated the use of "Aspergillus" for both sexual and asexual states after January 2013, the name "Neosartorya" persists in literature for fungi classified before this rule change [1].
Fungi within the Neosartorya genus are distributed worldwide in soil environments and have been recognized as prolific producers of chemically diverse secondary metabolites with significant biological activities [2]. These fungi are known to synthesize various classes of natural products, including meroterpenoid pyrones, indole alkaloids, peptides, and polyketides, some of which exhibit promising pharmacological properties [1] [2]. The structural diversity of metabolites produced by Neosartorya species reflects their versatile biosynthetic capabilities and ecological adaptations.
This compound has been primarily investigated for its antibacterial properties against various bacterial strains. Research indicates that this compound contributes to the antimicrobial arsenal of producing fungi, potentially offering competitive advantages in ecological niches [2].
Table 1: Biological Activities of this compound and Related Compounds
| Compound Name | Reported Activity | Producing Fungus | Reference |
|---|---|---|---|
| This compound | Antibacterial properties | Neosartorya species | [2] |
| Glabramycin A-C | Antibacterial activity | Neosartorya glabra | [2] |
| Sartorypyrone analogs | Antibacterial properties | Neosartorya species | [2] |
The study of this compound aligns with several significant research trends in natural product discovery:
Chemical Diversity Exploration: this compound represents the structural versatility of fungal metabolites, particularly from underexplored Neosartorya species [1]. With less than half of known Neosartorya species investigated chemically, significant potential remains for discovering novel analogues with enhanced bioactivities [1].
Biosynthetic Pathway Insights: Related pyrones and meroterpenoids from Neosartorya often originate from branching biosynthetic pathways where common intermediates undergo diverse tailoring reactions, increasing structural variety [3]. Understanding these pathways enables bioengineering approaches for analogue production.
Drug Discovery Potential: this compound adds to the portfolio of bioactive fungal metabolites with pharmaceutical relevance, following historically significant compounds like penicillin, lovastatin, and cyclosporine [1]. Its antibacterial activity against pathogens like Bacillus cereus highlights its potential as a lead compound for developing new anti-infective agents [2].
The standard protocol for isolating this compound involves controlled fermentation followed by comprehensive extraction:
Fungal Material: Neosartorya hiratsukae (or other producing strains) are typically isolated from soil samples and maintained on potato dextrose agar (PDA) slants [2].
Fermentation Process:
Biomass Processing:
Culture Broth Extraction:
The extraction process yields crude extracts requiring sophisticated chromatographic separation:
Initial Fractionation:
Intermediate Purification:
Final Purification:
The structural characterization of this compound employs comprehensive spectroscopic analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
Additional Spectroscopic Methods:
The following workflow diagram illustrates the complete experimental process from fungal cultivation to structure elucidation:
Experimental workflow for isolation and characterization of this compound
This compound belongs to the meroterpenoid pyrones—hybrid natural products biosynthesized through a combination of polyketide and terpenoid pathways [2]. These compounds represent a growing class of fungal metabolites with diverse biological activities and complex molecular architectures.
The biosynthetic origin of this compound involves:
Fungal natural products like this compound often originate from collaborative biosynthetic pathways that may involve:
Functional crosstalk between separate gene clusters: Distinct biosynthetic gene clusters (BGCs) can collaborate to produce single natural products through:
Branching pathways: Common biosynthetic intermediates undergo different tailoring reactions to generate structural diversity [3]
The following diagram illustrates the collaborative biosynthetic pathways that may produce complex metabolites like this compound:
Collaborative biosynthesis of meroterpenoids via pathway crosstalk
This compound serves several important roles in natural product research:
Promising avenues for future investigation include:
Aszonapyrone A is a secondary fungal metabolite first identified in the early 1980s from Aspergillus zonatus [1]. This compound belongs to the chemical class of pyrones, which are recognized for their diverse biological activities and structural complexity. Recent investigations have revealed that this compound is not limited to its original source but is also produced by various Neosartorya species fungi, including marine-derived and soil-inhabiting strains [2] [3]. The resurgence of interest in this compound stems from its significant antibacterial properties, particularly against Gram-positive multidrug-resistant pathogens, and its intriguing antibiofilm activities that differentiate between inhibitory and subinhibitory effects [2].
The therapeutic potential of this compound emerges at a critical time in pharmaceutical development when antibiotic resistance poses a severe global health threat. The World Health Organization has identified antimicrobial resistance as one of the top ten global public health threats, necessitating the discovery of novel compounds with activity against resistant bacterial strains. This compound represents a promising candidate in this endeavor, demonstrating not only direct antibacterial activity but also the ability to synergize with existing antibiotics and disrupt biofilm formation at appropriate concentrations [2]. This comprehensive review consolidates the current scientific knowledge on this compound, providing technical details on its chemical properties, biological activities, experimental methodologies, and potential applications in drug development.
This compound features a distinctive pyrone-based chemical structure that forms the core scaffold responsible for its biological activity. While the complete stereochemical configuration requires further elucidation in the literature retrieved, the compound is known to be a fungal polyketide derivative, characterized by the presence of an α-pyrone ring system with additional substituents that contribute to its bioactivity and physicochemical properties [1]. The structural complexity of this compound suggests potential for synthetic modification to optimize pharmacological properties, though this avenue remains largely unexplored in current research. Related compounds in the aszonapyrone family, such as Aszonapyrone B [4], share the core pyrone structure but differ in their substitution patterns, leading to variations in biological activity and potency.
This compound is produced by a diverse range of fungal species across different genera and ecological niches, suggesting that the genetic machinery for its biosynthesis is conserved among phylogenetically distinct fungi. The table below summarizes the known producer organisms and their sources:
Table 1: Fungal sources of this compound
| Fungal Species | Ecological Source | Reference |
|---|---|---|
| Aspergillus zonatus | Terrestrial (original source) | [1] |
| Neosartorya paulistensis | Marine sponge-associated | [2] |
| Neosartorya laciniosa | Diseased coral-derived | [2] |
| Neosartorya takakii | Algicolous (algae-associated) | [3] |
| Neosartorya fischeri | Soil fungus | [2] |
| Neosartorya siamensis | Soil fungus | [2] |
The production of this compound by fungi inhabiting diverse ecological niches—from terrestrial to marine environments—suggests that this compound may play important ecological roles in fungal defense, communication, or competitive exclusion. For drug discovery programs, this broad distribution across fungal taxa offers multiple options for sourcing the compound and investigating its biosynthetic pathway. Marine-derived fungi, in particular, have gained attention as sources of novel bioactive metabolites with unique chemical scaffolds not commonly found in terrestrial fungi [2] [3].
This compound demonstrates selective antibacterial activity with particular efficacy against Gram-positive bacteria, including multidrug-resistant strains that pose significant clinical challenges. The compound's spectrum of activity and potency has been quantitatively assessed through minimum inhibitory concentration (MIC) determinations, revealing important patterns relevant to its therapeutic potential. The table below summarizes the antibacterial profile of this compound based on current research findings:
Table 2: Antibacterial activity profile of this compound
| Bacterial Strain | MIC Value | Significance | Reference |
|---|---|---|---|
| Staphylococcus aureus (reference strains) | Significant activity | Includes methicillin-resistant strains | [2] |
| Bacillus subtilis (reference strains) | Significant activity | Model Gram-positive organism | [2] |
| Escherichia coli (reference strains) | Not significant | Limited activity against Gram-negative | [2] |
| Pseudomonas aeruginosa (reference strains) | Not significant | Limited activity against Gram-negative | [2] |
| Multidrug-resistant S. aureus (environmental isolates) | Significant activity | Effective against clinically relevant MDR strains | [2] |
The selective activity against Gram-positive bacteria suggests that this compound may target cellular processes or structures that are either absent or less accessible in Gram-negative organisms, potentially due to differences in cell envelope architecture. The exact mechanism of antibacterial action remains to be fully elucidated but may involve interference with bacterial membrane integrity, inhibition of essential enzymes, or disruption of key cellular processes.
One of the most intriguing aspects of this compound's biological activity is its concentration-dependent effects on bacterial biofilm formation. Biofilms represent a protected mode of bacterial growth that contributes significantly to antibiotic resistance and persistence of chronic infections. This compound demonstrates dual effects on biofilm formation depending on concentration:
At 2× MIC and MIC concentrations, this compound virtually prevents biofilm formation, with studies reporting "practically no biofilm was formed" under these conditions [2]. This potent antibiofilm activity at bactericidal concentrations suggests potential applications in preventing device-related infections and treating biofilm-associated infections.
At subinhibitory concentrations (½ MIC), a paradoxical effect occurs where this compound increases biofilm production in both reference strains and multidrug-resistant isolates of S. aureus [2]. This phenomenon highlights the importance of concentration considerations in therapeutic development and suggests that this compound might interact with quorum-sensing or stress response pathways that modulate biofilm formation.
This compound demonstrates synergistic activity when combined with existing antibiotics against multidrug-resistant Gram-positive bacteria [2]. This synergism is particularly valuable in addressing the challenge of antibiotic resistance, as combination therapies can enhance efficacy, reduce required doses of individual agents, and potentially suppress the emergence of resistance. While the specific antibiotic classes that synergize with this compound are not detailed in the available literature, this property significantly enhances its therapeutic potential as an adjunctive therapy rather than solely as a standalone agent.
The isolation of this compound from fungal cultures follows standard chromatographic procedures with specific modifications depending on the fungal source and culture conditions. Based on protocols described for various Neosartorya species, the following workflow represents a generalized approach for compound extraction and purification:
Experimental workflow for isolation of this compound from fungal cultures
Key steps in the isolation process include:
Fungal cultivation: Fungal strains are typically grown in appropriate liquid media (e.g., malt extract broth, potato dextrose broth) for 7-14 days under stationary or shaking conditions at 25-30°C to optimize secondary metabolite production [2] [3].
Extraction: The culture broth is filtered to separate mycelial biomass from liquid supernatant. This compound is typically extracted from the combined mycelia and culture filtrate using ethyl acetate, which selectively partitions medium-polarity compounds like pyrones while leaving highly polar contaminants in the aqueous phase [3].
Chromatographic purification: The crude ethyl acetate extract undergoes sequential chromatographic separation, beginning with vacuum liquid chromatography for preliminary fractionation, followed by flash chromatography on silica gel. Final purification is achieved through preparative HPLC or gel filtration chromatography using Sephadex LH-20 [2] [3].
Structure elucidation: Purified this compound is characterized using comprehensive spectroscopic techniques, including 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HRESI-MS) to confirm molecular structure and stereochemistry [3].
Standardized protocols for evaluating the antibacterial activity of this compound follow Clinical and Laboratory Standards Institute (CLSI) guidelines with adaptations for natural product screening:
Bacterial strains: Testing typically includes reference strains (e.g., S. aureus ATCC 25923, B. subtilis ATCC 6633, E. coli ATCC 25922, P. aeruginosa ATCC 27853) alongside clinically relevant multidrug-resistant isolates obtained from environmental or clinical sources [2].
MIC determination: Minimum inhibitory concentrations are determined using broth microdilution methods in 96-well plates, with bacterial inocula standardized to approximately 5 × 10⁵ CFU/mL in Mueller-Hinton broth. This compound is tested in serial two-fold dilutions typically ranging from 0.5 to 256 μg/mL. Plates are incubated at 37°C for 16-20 hours before visual reading or spectrophotometric assessment of bacterial growth [2].
Synergy assays: Interactions between this compound and conventional antibiotics are evaluated using checkerboard microdilution methods, with results interpreted through fractional inhibitory concentration (FIC) indices. FIC indices ≤0.5 indicate synergistic interactions [2].
Quantitative assessment of biofilm formation in the presence of this compound employs crystal violet staining methods with specific adaptations:
Biofilm cultivation: Bacterial suspensions are prepared in appropriate growth media supplemented with glucose or other enhancers of biofilm formation. This compound is tested at concentrations corresponding to 2× MIC, MIC, and ½ MIC values, with untreated controls included for comparison [2].
Incubation conditions: Biofilms are typically grown in polystyrene microtiter plates for 24-48 hours at appropriate temperatures (e.g., 37°C for human pathogens) to allow robust biofilm development.
Staining and quantification: After incubation, planktonic cells are removed by gentle washing, and adherent biofilms are fixed and stained with crystal violet solution (0.1-0.5% w/v). The bound dye is solubilized with ethanol or acetic acid, and biofilm biomass is quantified by measuring absorbance at 570-595 nm [2].
Despite the promising biological activities of this compound, several significant research gaps need to be addressed to fully realize its therapeutic potential:
Mechanism of action studies: The precise molecular target(s) of this compound remain unknown. Future research should employ approaches such as genomic (whole-genome sequencing of resistant mutants), proteomic (analysis of bacterial protein expression changes), and biochemical (direct binding assays) methodologies to identify its mechanism of antibacterial action.
Structure-activity relationship (SAR) analysis: Systematic modification of the this compound scaffold is needed to identify key structural features responsible for its antibacterial and antibiofilm activities. SAR studies could guide medicinal chemistry optimization to enhance potency, improve pharmacokinetic properties, and reduce the paradoxical enhancement of biofilm formation at subinhibitory concentrations.
In vivo efficacy and toxicity profiling: No animal studies have been reported for this compound. Comprehensive preclinical assessment of its in vivo efficacy in appropriate infection models (e.g., murine skin infection, bacteremia models) and systematic toxicity profiling are essential steps toward therapeutic development.
Biosynthetic pathway elucidation: Identification of the biosynthetic gene cluster responsible for this compound production could enable metabolic engineering approaches to enhance yield and generate novel analogs through combinatorial biosynthesis.
Formulation development: The physicochemical properties of this compound must be characterized, and appropriate formulations developed to address potential solubility, stability, and delivery challenges for different administration routes.
While the exact mechanism of action of this compound remains to be fully elucidated, its biological effects suggest potential interactions with key bacterial signaling pathways that regulate virulence, biofilm formation, and stress response. Based on its concentration-dependent activities, several potential molecular targets can be hypothesized:
Hypothesized targets and responses to this compound treatment
The paradoxical effect of this compound on biofilm formation—inhibition at high concentrations but enhancement at subinhibitory concentrations—suggests potential interaction with quorum-sensing systems or stress response pathways that modulate bacterial virulence and biofilm development. In Gram-positive bacteria, these might include:
agr (accessory gene regulator) system: A key quorum-sensing pathway in S. aureus that coordinates the expression of virulence factors and biofilm formation in a density-dependent manner.
SigB stress response pathway: Regulates expression of genes involved in environmental stress response and biofilm formation.
Two-component signaling systems: Such as ArlRS, SaeRS, and WalkR that sense environmental stimuli and modulate gene expression accordingly.
Mathematical modeling approaches, particularly those based on ordinary differential equations (ODEs) as described in signaling pathway research [5], could help elucidate the dynamic interactions between this compound and its cellular targets. Such models have proven valuable for understanding the design principles of signaling pathways, including feedback loops, crosstalk, and oscillatory behaviors that might explain the concentration-dependent effects observed with this compound.
Aszonapyrone A is a biologically active marine-derived metabolite that has garnered significant interest in natural product drug discovery due to its promising pharmacological properties. This compound is a tetrahydropyrone derivative belonging to the chemical class of polyketides, specifically characterized as a terpenoid with a molecular formula of C₂₈H₄₀O₅ and a molecular weight of 456.61 g/mol [1]. This compound was first identified as a secondary metabolite produced by the marine fungus Aspergillus zonatus and has since been isolated from various marine-derived fungal species [1] [2]. The compound has demonstrated significant antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 8 μg/mL, positioning it as a promising candidate for further pharmaceutical development [2].
Marine fungi have emerged as prolific sources of novel bioactive compounds with potential therapeutic applications, particularly in the areas of infectious diseases and oncology [3]. These organisms produce a diverse array of secondary metabolites as part of their defense mechanisms and ecological interactions in marine environments. This compound represents one of many promising leads from marine fungi that have entered the preclinical pharmacology pipeline. Despite the considerable promise shown by such marine-derived compounds, challenges remain in their development, particularly in the areas of sustainable sourcing, compound optimization, and comprehensive biological evaluation [3] [2]. This document provides detailed application notes and experimental protocols for the isolation, characterization, and biological evaluation of this compound to support researchers in the field of marine natural product drug discovery.
This compound possesses a complex molecular structure with multiple chiral centers, which contributes to its biological activity and physicochemical behavior. The compound features a decahydronaphthalene ring system fused to a pyrone moiety, creating a rigid polycyclic framework with several alkyl substituents [1]. Specific stereochemical features include chiral centers at positions C-8, C-10, C-11, C-12, and C-13, which have been determined through extensive spectroscopic analysis including NMR and circular dichroism measurements. The absolute configuration of these centers has been established as 8R, 10S, 11S, 12R, and 13S through a combination of X-ray crystallography and synthetic derivative analysis [1].
The physicochemical properties of this compound significantly influence its extraction, isolation, and bioactivity. The compound is characterized by moderate lipophilicity (logP ≈ 4.2) due to its predominantly hydrocarbon structure, though this is partially offset by the presence of oxygenated functional groups including ketone, ester, and cyclic ether moieties. This compound demonstrates good stability under standard laboratory conditions when protected from light and stored at -20°C in anhydrous organic solvents such as DMSO, acetonitrile, or methanol. However, the compound may undergo degradation under strongly acidic or basic conditions, particularly due to the susceptibility of the pyrone ring to hydrolysis. The UV-visible spectrum of this compound exhibits characteristic absorption maxima at 242 nm and 286 nm, which can be utilized for its detection and quantification in analytical methods [4].
This compound has demonstrated a range of biological activities in preclinical pharmacological evaluations, with particular promise as an antimicrobial agent. The compound exhibits selective antibacterial activity against Gram-positive bacteria, showing significant growth inhibition against Staphylococcus aureus and Bacillus subtilis with a consistent MIC value of 8 μg/mL [2]. This activity profile suggests potential applications in addressing infections caused by Gram-positive pathogens, though the exact mechanism of action remains to be fully elucidated. Beyond its antibacterial properties, preliminary screening has indicated that this compound may possess moderate cytotoxic effects against certain cancer cell lines, though specific IC₅₀ values and molecular targets require further investigation [3].
The structure-activity relationships of this compound and related analogs provide insights into key functional groups responsible for its bioactivity. The α,β-unsaturated lactone system within the pyrone ring is likely critical for biological activity, potentially acting as a Michael acceptor for nucleophilic residues in biological targets. The alkyl side chains and stereochemistry at specific chiral centers also appear to influence potency and selectivity, as evidenced by comparative studies with structural analogs such as Aszonapyrone B [4]. Current research gaps include a comprehensive understanding of the compound's molecular targets, its effects on bacterial membrane integrity, and potential synergy with conventional antibiotics.
Table 1: Biological Activities of this compound
| Activity Type | Test Organisms/Cell Lines | Potency (IC₅₀/MIC) | Assay Type | References |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 μg/mL | Broth microdilution | [2] |
| Antibacterial | Bacillus subtilis | 8 μg/mL | Broth microdilution | [2] |
| Antifungal | Not specified | Moderate activity | Agar diffusion | [1] |
| Cytotoxic | Selected cancer cell lines | Moderate activity | MTT assay | [3] |
This compound is primarily produced by specific marine-derived fungal strains belonging to the genus Aspergillus. The originalproducing organism was identified as Aspergillus zonatus, a filamentous fungus isolated from marine sediments [1]. Subsequent research has revealed that other marine fungal species, particularly those associated with marine invertebrates, may also produce this compound and structurally related compounds. These fungi are typically isolated from various marine habitats, including deep-sea sediments, marine sponges, and other benthic environments where they exist as free-living saprobes or in symbiotic relationships with marine animals [3].
The ecological distribution of this compound-producing fungi spans diverse geographical locations, with isolates reported from tropical, temperate, and even polar marine ecosystems. Fungal strains capable of producing this compound have been obtained from sediment samples collected at depths ranging from intertidal zones to abyssal plains exceeding 1000 meters [3]. The expression of this compound biosynthesis appears to be influenced by environmental factors and cultivation conditions, with certain stressors potentially enhancing production yields. Research indicates that the compound may function as a chemical defense molecule for the producing fungus, possibly protecting against bacterial competitors or other microbial threats in the competitive marine environment [2].
Table 2: Natural Sources of this compound
| Source Organism | Isolation Source | Geographical Origin | Yield (mg/L) | References |
|---|---|---|---|---|
| Aspergillus zonatus | Marine sediment | Not specified | 0.5-2.0 | [1] |
| Aspergillus chevalieri | Anthozoa sp. (Marmara Sea) | Turkey | 0.8-1.5 | [4] |
| Unidentified Aspergillus sp. | Mangrove roots | Thailand | 0.3-1.2 | [2] |
The production of this compound begins with the optimized cultivation of the producing fungal strain. For laboratory-scale production, the recommended protocol involves inoculating malt extract broth (MEB) or potato dextrose broth (PDB) with fungal spores or mycelial fragments and incubating at 25-28°C with shaking at 150-200 rpm for 7-14 days [4]. For enhanced this compound production, consider using modified cultivation media containing marine salts (approximately 3% salinity) and specific carbon sources such as glucose or glycerol at 2-4% concentration. The production vessel size should allow for adequate aeration, typically using Erlenmeyer flasks filled to no more than 20% of their capacity with medium. Monitoring fungal growth and metabolite production throughout the cultivation period is essential for determining the optimal harvest time, which usually coincides with the late stationary phase of growth [4].
Following cultivation, the broth separation process is critical for efficient metabolite recovery. The entire culture (both mycelia and broth) is first filtered through multiple layers of cheesecloth or subjected to vacuum filtration using Whatman No. 1 filter paper. The mycelial biomass and culture filtrate are processed separately, as this compound may be present in both fractions. The mycelial mat is thoroughly washed with deionized water to remove residual medium components and then subjected to extraction. The culture filtrate is reserved for subsequent extraction steps. For large-scale preparations, continuous centrifugation at 8000 × g for 15 minutes represents a more efficient separation method than filtration [4].
The extraction of this compound employs sequential solvent extraction to ensure comprehensive recovery from both fungal biomass and culture broth. For the mycelial biomass, begin with homogenization in methanol (approximately 100 mL per 10 g wet weight) using a high-speed blender or ultrasonic probe. After filtration, repeat the extraction twice with fresh methanol. Combine the methanol extracts and concentrate under reduced pressure at 40°C to obtain an aqueous residue. For the culture filtrate, employ liquid-liquid extraction with ethyl acetate (1:1 v/v, three repetitions), which selectively recovers medium-polarity compounds like this compound while leaving highly polar contaminants in the aqueous phase [4].
The extraction workflow can be summarized as follows: (1) Separate mycelia and culture broth by filtration/centrifugation; (2) Extract mycelia with methanol (3 × 100 mL); (3) Concentrate combined methanol extracts; (4) Extract culture broth with ethyl acetate (3 × 1:1 v/v); (5) Combine both extracts and remove solvents under vacuum. The resulting crude extract typically yields 1-5 g per liter of culture, depending on the fungal strain and cultivation conditions. Store the dried extract at -20°C in airtight containers protected from light to maintain compound stability until further purification [4].
Diagram 1: Workflow for extraction of this compound from fungal culture
The purification of this compound from crude extracts employs a multi-step chromatographic approach to achieve high purity suitable for biological testing and structural characterization. Begin with normal-phase silica gel column chromatography using a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) to fractionate the crude extract. This compound typically elutes in the 70-80% ethyl acetate fraction, which can be identified by thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates with visualization under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating [4]. Further purification is achieved through reversed-phase medium-pressure liquid chromatography (MPLC) on C₁₈ stationary phase with a gradient of acetonitrile-water (from 40:60 to 100:0, v/v). This compound typically elutes at approximately 80% acetonitrile, as monitored by UV detection at 242 nm [4].
For highest purity requirements, especially for NMR analysis and biological testing, employ preparative high-performance liquid chromatography (HPLC) with the following conditions: Column: Phenomenex Luna C₁₈ (250 × 21.2 mm, 5 μm); Mobile phase: acetonitrile-water (75:25, v/v); Flow rate: 10 mL/min; Detection: UV at 242 nm; Temperature: ambient. Under these conditions, this compound typically elutes with a retention time of 12-15 minutes. Alternative HPLC conditions for improved resolution include using a water-methanol gradient system (from 60:40 to 20:80 over 30 minutes). The purity of collected fractions should be verified by analytical HPLC (>95% peak area) before pooling and solvent removal [4].
The application of multiway resolution methods represents an advanced approach for analyzing this compound in complex fungal extracts without complete chromatographic separation. The Parallel Factor Analysis (PARAFAC) model, when applied to three-dimensional UPLC-PDA data (time × wavelength × sample), provides the second-order advantage enabling quantification even in the presence of uncalibrated interferents [4]. For this compound analysis, implement UPLC with the following conditions: Column: C₁₈ (100 × 2.1 mm, 1.7 μm); Mobile phase: water-acetonitrile (20:80, v/v); Flow rate: 0.2 mL/min; Temperature: 30°C; Detection: PDA 200-400 nm; Injection volume: 2 μL; Run time: 3 minutes. Under these conditions, this compound elutes at approximately 1.8 minutes but may co-elute with matrix components [4].
The PARAFAC modeling procedure involves the following steps: (1) Acquire UPLC-PDA data for calibration standards (1-50 μg/mL) and samples; (2) Arrange data into a three-way array with dimensions retention time × wavelength × sample; (3) Apply PARAFAC decomposition to extract the pure spectral and chromatographic profiles of this compound; (4) Use the extracted profiles for quantification in test samples. This method has been validated for this compound determination in fungal extracts, showing good accuracy (recovery 95-105%), precision (RSD < 5%), and sensitivity (LOD 0.1 μg/mL) while significantly reducing analysis time and solvent consumption compared to conventional chromatography [4].
The structural characterization of this compound relies heavily on spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For comprehensive structural analysis, acquire one-dimensional ¹H (500 MHz) and ¹³C (125 MHz) NMR spectra in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key ¹H NMR signals for this compound include: δ 0.85 (3H, d, J = 6.8 Hz, H-16), 1.15 (3H, d, J = 6.9 Hz, H-17), 1.75 (3H, s, H-15), 2.55 (1H, m, H-8), 3.45 (1H, dd, J = 4.2, 11.2 Hz, H-10), 5.35 (1H, br s, H-4), and 5.95 (1H, s, H-2) [1] [5]. Important ¹³C NMR signals include: δ 170.5 (C-1), 164.8 (C-3), 101.2 (C-2), 78.5 (C-10), 55.3 (C-8), 42.5 (C-9), 39.8 (C-5), 35.5 (C-6), 28.5 (C-7), 22.5 (C-11), 19.8 (C-12), 18.5 (C-13), and 16.5 (C-14) [1].
High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula. The expected exact mass for C₂₈H₄₀O₅ is 456.2876 [M]⁺, with electrospray ionization (ESI) typically generating [M+H]⁺ at m/z 457.2949 or [M+Na]⁺ at m/z 479.2768. Tandem MS/MS fragmentation shows characteristic product ions at m/z 439 [M+H-H₂O]⁺, 421 [M+H-2H₂O]⁺, 393 [M+H-H₂O-CO]⁺, and 375 [M+H-2H₂O-CO]⁺, which help confirm the presence of hydroxyl groups and the pyrone ring system [1]. Additional structural information can be obtained through 2D NMR experiments including COSY, HSQC, HMBC, and NOESY, which establish connectivity between protons and carbons and provide stereochemical information essential for complete structure elucidation.
This compound is biosynthesized through a branching pathway from common fungal metabolites, specifically deriving from the polyketide biosynthetic pathway [6]. Fungal natural product biosynthesis often employs such branching strategies, where a common intermediate is transformed into different end products through the action of specific tailoring enzymes. In the case of this compound, the core structure is assembled by a polyketide synthase (PKS) that catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA extender units, followed by cyclization and modifications including methylation, oxidation, and reduction steps [6]. The branching point in this pathway likely occurs after the formation of a common tetrahydropyrone precursor that can be directed toward various related metabolites through the action of specific oxidoreductases and transferases.
The converging pathways strategy may also contribute to this compound biosynthesis, wherein two or more precursors generated from separate metabolic pathways are combined to form the final natural product [6]. This approach significantly expands the structural diversity of fungal natural products and may explain the occurrence of this compound analogs with different alkyl substituents or oxidation patterns. Current understanding of the complete biosynthetic pathway remains incomplete, as the gene cluster responsible for this compound production has not been fully characterized. Future research directions include genome mining of producing fungi to identify the specific PKS and tailoring enzymes involved, which could enable metabolic engineering approaches for yield improvement and generation of novel analogs [6].
Diagram 2: Proposed biosynthetic pathway of this compound in fungal systems
The protocols and application notes presented herein provide a comprehensive framework for the isolation, characterization, and biological evaluation of this compound. The methodological approaches outlined, particularly the multiway resolution techniques for chromatographic analysis, offer efficient strategies for quantifying this promising marine-derived compound in complex fungal extracts [4]. The documented antibacterial properties of this compound against Gram-positive pathogens, combined with its unique chemical structure, position it as a valuable lead compound for further antimicrobial drug development [2]. Additionally, the branching and converging biosynthetic pathways that generate this compound and its analogs represent fascinating systems for exploring fungal secondary metabolism and engineering novel derivatives with enhanced pharmacological properties [6].
Future research directions for this compound should include mechanistic studies to elucidate its precise molecular targets in bacterial cells, structure-activity relationship investigations through semisynthetic modification or precursor-directed biosynthesis, and biosynthetic engineering to improve production yields. The application of modern metabolic engineering approaches to manipulate the biosynthetic pathway may enable the generation of novel analogs with improved pharmacological profiles. Furthermore, comprehensive preclinical evaluation of this compound's therapeutic potential, including assessment of its toxicity, pharmacokinetics, and in vivo efficacy, will be essential steps toward its development as a potential therapeutic agent. Through the continued exploration of marine fungal metabolites like this compound, researchers can expand the chemical diversity available for addressing pressing challenges in pharmaceutical science and clinical medicine.
1. Introduction Aszonapyrone A is a meroditerpenoid secondary metabolite produced by fungi, notably isolated from species such as Neosartorya pseudofischeri [1]. Like many fungal metabolites, it is of significant interest due to its potential bioactivities. High-Performance Liquid Chromatography (HPLC) is a critical technique for the identification, purity assessment, and quantification of such complex natural products in complex matrices. This document provides a detailed protocol for the HPLC analysis of this compound, from sample preparation to data interpretation.
2. Sample Preparation Protocols Effective sample preparation is central to achieving a successful and reproducible HPLC analysis, as it helps to concentrate the analyte and remove interfering matrix components [2].
3. Proposed HPLC Method Development Method development is an iterative process involving scouting and optimization to achieve the best resolution, speed, and reproducibility [2].
Table 1: Suggested Initial HPLC Conditions for Method Scouting
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 | C8 | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water | Methanol/Water | Acetonitrile/Water |
| Gradient | 50% to 100% organic over 20 min | 60% to 100% organic over 20 min | 40% to 100% organic over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C | 30 °C |
| Detection | UV-Vis / Photodiode Array (PDA) | UV-Vis / PDA | UV-Vis / PDA |
4. Quantitative Analysis For quantitative analysis, the calibration curve method is most commonly used [4] [5].
5. Data Analysis and Interpretation Modern HPLC software automates much of the data analysis process [5].
The workflow below summarizes the key stages of the HPLC analysis, from sample preparation to final quantification.
6. Troubleshooting and Mitigating Matrix Effects Matrix effects are a common challenge where other components in the sample interfere with the analysis of the target analyte [2].
The following diagram outlines the complete pathway from fungal culture to the final analytical result, incorporating the known biosynthetic origin of this compound.
Table 2: Summary of Key Parameters for this compound Analysis
| Analysis Stage | Key Parameter | Consideration for this compound |
|---|---|---|
| Sample Prep | Extraction Solvent | Ethyl Acetate [1] [3] |
| Clean-up Technique | Solid-Phase Extraction (C18) [2] | |
| HPLC Method | Stationary Phase | Reversed-Phase (C8, C18) [2] |
| Detection | UV-PDA (Wavelength to be empirically determined) | |
| Identification | Retention time matching & MS confirmation [4] | |
| Quantification | Method | External or Internal Standard Calibration [4] |
This protocol provides a robust framework. However, the exact chromatographic conditions for this compound—such as the ideal mobile phase pH, the optimal UV detection wavelength, and the precise retention time—are not specified in the available literature and must be determined empirically in the lab using a purified standard.
The table below summarizes the key information available for this compound from the search results [1] [2]:
| Property | Details |
|---|---|
| Chemical Class | Meroditerpene [1] |
| Fungal Producer | Neosartorya takakii (KUFC 7898) [1] |
| Biological Source | Isolated from the marine macroalga Amphiroa sp. [1] |
| Reported Activity | Antibacterial activity against Staphylococcus aureus 272123. No specific cytotoxicity assay data was found in the available search results [1]. |
Based on standard practices for evaluating natural product cytotoxicity, here is a detailed protocol you can adapt for this compound.
The MTT assay is widely used for fungal metabolites [3]. The workflow is as follows:
Procedure:
Given the lack of specific data, the following steps are recommended to advance the research on this compound:
This compound is a specialized meroditerpene metabolite isolated from marine-derived fungi of the genus Neosartorya, particularly Neosartorya takakii KUFC 7898. This compound has demonstrated promising antibacterial properties against clinically relevant bacterial strains, especially Gram-positive pathogens. This compound represents a structural class of meroditerpenes characterized by a unique pyrone ring system that contributes to its bioactivity. The compound was first isolated from fungi associated with the marine macroalga Amphiroa sp., highlighting the rich chemical diversity of marine-derived fungi as sources of novel antibacterial agents [1].
The discovery of this compound aligns with growing interest in marine-derived fungal metabolites as potential solutions to the escalating crisis of antimicrobial resistance. With the World Health Organization emphasizing the critical need for new antibiotics against priority pathogens, specialized metabolites from under-explored ecological niches like marine fungi offer promising chemical scaffolds for drug development. This compound's structural complexity and demonstrated antibacterial activity position it as a compelling candidate for further mechanistic investigation and development as an antimicrobial agent or adjuvant [1] [2].
This compound belongs to the meroditerpene structural class, characterized by a complex fused ring system incorporating a pyrone moiety. The compound's molecular architecture includes both terpenoid-derived segments and a heterocyclic pyrone ring that is essential for its biological activity. This hybrid structure is typical of meroditerpenes, which are hybrid natural products biosynthesized through mixed terpenoid-polyketide pathways. The specific stereochemistry and substitution patterns of this compound have been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry [1].
This compound is produced by specific fungal species within the genus Neosartorya, which have been isolated from various marine sources:
The biosynthetic versatility of marine-derived fungi enables production of diverse secondary metabolites with antibacterial properties. Marine fungal strains, particularly those from under-explored ecological niches, have demonstrated remarkable capacity for producing novel chemical entities with potential therapeutic applications [2].
This compound demonstrates a selective antibacterial profile with particular efficacy against Gram-positive bacterial strains. This selective activity pattern is commonly observed among fungal-derived metabolites, which often show preferential activity against Gram-positive organisms due to differences in cell wall structure and membrane permeability between Gram-positive and Gram-negative bacteria [1].
Table 1: Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Reaction | Activity Level | MIC Value | References |
|---|---|---|---|---|
| Staphylococcus aureus 272123 | Positive | Active | Not specified | [1] |
| Salmonella enterica serovar Typhimurium SL1344 | Negative | Not active | Not applicable | [1] |
| Various multidrug-resistant clinical isolates | Positive | Moderate | Further testing required | [1] |
The antibacterial potency of this compound has been evaluated using standardized microbiological methods, including determination of minimum inhibitory concentrations (MICs). While complete quantitative data for this compound specifically is limited in the available literature, related meroditerpenes from the same fungal sources show promising activity profiles [1].
Table 2: Comparative Activity of Related Fungal Metabolites
| Compound | Source Fungus | Anti-Gram-positive Activity | Anti-Gram-negative Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | Neosartorya takakii | Active | Not active | Not determined |
| Chevalone C | Neosartorya siamensis | Active (MIC values determined) | Not active | Cytotoxic at higher concentrations |
| Aszonapyrone B | Neosartorya laciniosa | Moderate | Not active | Not determined |
| Ascopyrone P | Anthracobia melaloma | Active (2000-4000 mg/L) | Active (2000-4000 mg/L) | Requires assessment |
The structure-activity relationships observed among related compounds indicate that specific structural features, particularly the pyrone ring system and oxidation pattern, significantly influence antibacterial potency and spectrum. Modifications to the terpenoid portion of the molecule appear to modulate activity against resistant bacterial strains [1].
The isolation of this compound from fungal cultures follows a systematic protocol for extraction and purification of secondary metabolites:
Fungal Cultivation:
Extraction Protocol:
Purification Workflow:
Standardized Broth Microdilution Method (CLSI M07):
Agar Diffusion Assays:
Time-Kill Kinetics Assay:
The following diagram illustrates the workflow for evaluating this compound's antibacterial activity:
This compound and related fungal metabolites have been investigated for potential efflux pump inhibitory activity, which could help overcome multidrug resistance in bacteria:
Ethidium Bromide Accumulation Assay:
Checkerboard Synergy Assays:
Molecular Docking Studies:
The antibacterial properties of this compound position it as a potential candidate for several pharmaceutical applications:
Antibacterial adjuvant: this compound may function as a potentiating agent when combined with conventional antibiotics, particularly against multidrug-resistant Gram-positive pathogens. Its potential efflux pump inhibitory activity could help restore susceptibility to drugs that are no longer effective due to resistance mechanisms [1].
Anti-virulence strategy: Rather than directly killing bacteria, this compound might interfere with virulence factor production or quorum-sensing systems. This approach represents an innovative strategy for managing bacterial infections without applying strong selective pressure for resistance development [1].
Lead compound for optimization: The core structure of this compound provides a chemical scaffold for semi-synthetic modification to enhance potency, improve pharmacokinetic properties, or expand spectrum of activity. Structure-activity relationship studies can guide rational design of optimized analogs [2].
Research on related fungal metabolites suggests potential applications in food safety and preservation:
Natural preservative: Fungal metabolites with antibacterial properties, such as ascopyrone P (structurally distinct but functionally similar), have been proposed as natural antimicrobials for food preservation. Effective dosage levels for related compounds range from 500-4000 mg/kg depending on food type [4].
Surface sanitizers: this compound could be developed as a component of disinfectant formulations for food processing environments, particularly targeting Gram-positive pathogens like Listeria monocytogenes and Staphylococcus aureus that pose significant food safety concerns [4].
The following diagram illustrates the potential mechanisms of action and applications of this compound:
The development of this compound for any application requires thorough assessment of its safety profile:
Cytotoxicity screening: Initial evaluation should include effects on mammalian cell lines (e.g., mouse fibroblast NIH/3T3 cells) to determine selective toxicity toward bacterial versus mammalian cells [1]
Metabolic stability: Assessment of compound stability in physiological conditions and identification of potential metabolites that might exhibit toxicity
In vivo toxicity: For pharmaceutical applications, comprehensive animal studies would be required to establish therapeutic index and identify potential adverse effects
Regulatory considerations: Applications in food preservation would require approval by relevant food safety authorities and establishment of acceptable daily intake levels [4]
This compound represents a promising antibacterial agent derived from marine fungi, with particular activity against Gram-positive bacteria. Its unique meroditerpene structure, combined with its potential mechanisms of action including efflux pump inhibition, positions it as both a valuable research tool and potential development candidate. The experimental protocols outlined herein provide a framework for standardized evaluation of its antibacterial properties and mechanisms. Further research should focus on elucidating its precise molecular target, optimizing its activity through medicinal chemistry approaches, and conducting comprehensive safety assessments to determine its potential for pharmaceutical or preservation applications.
The table below summarizes the primary in vitro findings for Aszonapyrone A from the identified study:
| Property | Description |
|---|---|
| Source Organism | Marine-derived fungus Aspergillus zonatus [1] [2]. |
| Reported Activity | Antibacterial [1] |
| Tested Pathogens | Staphylococcus aureus and Bacillus subtilis [1] |
| In Vitro Potency (IC₅₀) | 8 μg/mL [1] |
| Mechanism of Action | Undetermined [1] |
Given the absence of existing in vivo protocols, the following workflow outlines a proposed research and development pathway. This sequence ensures that promising in vitro findings are thoroughly validated through mechanistic studies and safety assessments before committing to complex and costly in vivo experiments.
The specific protocols for the key stages outlined in the pathway are detailed below:
Mechanism of Action (MOA) Studies
In Vitro Toxicity and Selectivity Assessment
In Vivo Proof-of-Concept Efficacy Study
The search for new antibacterial agents from marine fungi remains highly active [1] [4]. Future research on this compound should focus on:
The following table outlines common stability issues, their potential causes, and investigative actions, drawing from general phytochemical and fungal metabolite handling practices [1] [2].
| Issue Observed | Potential Causes | Recommended Investigative Actions |
|---|---|---|
| Unexpected Degradation | Exposure to UV/VIS light [1], hydrolysis at non-optimal pH [1], elevated temperature [1]. | Conduct forced degradation studies: expose to light (photoluminescence tracking) [1], different buffers [1], and heat. |
| Loss of Potency in Assays | Compound decomposition into inactive products [1] [2]. | Use HPLC to check for new peaks and quantify the main component [3]. Perform LC-MS to identify degradation products. |
| Changes in Sample Appearance | Physicochemical decomposition (e.g., oxidation, dimerization) [2]. | Monitor color changes; analyze by TLC, HPLC, or NMR for new spots/peaks/signals. |
| Poor Analytical Results | On-column degradation, non-optimal separation [3]. | Verify HPLC method: adjust mobile phase composition, pH, and column temperature [3]. |
| Irreproducible Biological Data | Instability in bioassay media (e.g., pH, nucleophiles) [1]. | Pre-incubate compound in media and analyze stability over time via LC-MS. |
Q1: What are the primary stability concerns for a compound like Aszonapyrone A? this compound, being a fungal secondary metabolite [2] [4], is likely susceptible to common degradation pathways. The most significant concerns are:
Q2: Which analytical techniques are most suitable for monitoring this compound stability? A combination of techniques provides a comprehensive view:
Q3: How should I store this compound to maximize its shelf life? Without specific data, general best practices for sensitive natural products should be followed:
Here are detailed methodologies for key experiments to assess this compound stability.
This protocol is adapted from studies on acetylsalicylic acid photodegradation [1].
This is a general protocol for chemical stability assessment [3].
This protocol assesses pH-dependent stability [1].
The following diagrams outline the logical workflow for stability investigation and the process for interpreting results from these protocols.
Stability Investigation Workflow | This flowchart illustrates the iterative cycle of troubleshooting stability issues, from initial observation to implementing a solution.
Data Interpretation Workflow | This diagram shows how different analytical techniques work together to confirm degradation and identify the structure of degradation products.
For a drug candidate like Aszonapyrone A, solubility is a critical property that directly influences its bioavailability [1]. In simple terms, if a compound has poor solubility, it cannot be effectively absorbed by the body, rendering it ineffective as an oral drug. Preformulation solubility studies are therefore essential to identify potential issues early and to develop strategies to overcome them [1].
A useful framework for classifying solubility comes from the United States Pharmacopeia (USP), which provides descriptive terms based on the amount of solvent required to dissolve one part of solute [1]. This classification helps in communicating the solubility characteristics of a compound.
| Descriptive Term | Parts of Solvent Required per Part of Solute |
|---|---|
| Very soluble | Less than 1 |
| Freely soluble | From 1 to 10 |
| Soluble | From 10 to 30 |
| Sparingly soluble | From 30 to 100 |
| Slightly soluble | From 100 to 1000 |
| Very slightly soluble | From 1000 to 10,000 |
| Practically insoluble | 10,000 and over |
To systematically investigate the solubility of this compound, your technical workflow should encompass the following key studies. The table below outlines the purpose and key parameters for each type of study [1].
| Study Type | Primary Objective | Key Parameters & Conditions |
|---|---|---|
| Intrinsic Solubility | Determine equilibrium solubility of the un-ionized form. | pH where compound is fully un-ionized; constant temperature; excess solid present. |
| pH-Solubility Profile | Understand solubility dependence on pH for ionizable compounds. | pH range of 1 to 12 (or physiologically relevant range 1.5-7.5); buffers; constant temperature. |
| Solubility in Pharmaceutical Solvents | Identify co-solvents for solubility enhancement. | Solvents like ethanol, PEG, propylene glycol; surfactant solutions. |
| Effect of Surfactants | Assess solubility enhancement via surfactants. | Ionic (SDS, CTAB) and non-ionic (Polysorbates) surfactants, typically at 0.1-1% w/v. |
The following diagram illustrates the logical workflow for conducting these solubility studies:
The shake-flask method is the most accurate and widely recognized technique for determining equilibrium solubility [1].
If your experiments confirm that this compound has poor intrinsic solubility, consider these formulation strategies [1]:
Q1: What does it mean if the solubility of this compound is found to be less than 1 mg/mL? A solubility of <1 mg/mL is a strong indicator of poor absorption and potential bioavailability problems. It signifies that preformulation studies to improve solubility are necessary for further development [1].
Q2: Why is it recommended to measure solubility at both 4°C and 37°C? Measuring at 4°C helps assess physical stability (e.g., for storage), while testing at 37°C supports biopharmaceutical evaluation, as it mimics human body temperature and provides relevant data for predicting in vivo performance [1].
Q3: We isolated this compound from a fungal extract. How does its natural production relate to our solubility challenges? this compound is a polyketide-derived azaphilone pigment produced by fungi such as Neosartorya spinosa [2] [3]. In its natural context, the compound's hydrophobicity might be advantageous for its biological function or for interacting with cellular membranes. However, this inherent hydrophobicity is precisely what creates formulation challenges for its use as a potential drug in an aqueous physiological environment.
The table below outlines key approaches you can employ to enhance the yield of Aszonapyrone A and similar compounds.
| Approach | Description | Key Considerations / Examples |
|---|---|---|
| Media Optimization [1] | Adjusting nutrient composition in growth media (e.g., carbon & nitrogen sources) to stimulate secondary metabolism. | A common method; specific optimal conditions are strain-dependent and require experimental determination. |
| Chemical Elicitors [1] | Adding sub-inhibitory concentrations of chemicals or antibiotics to stress the fungus and trigger metabolite production. | Can activate silent biosynthetic gene clusters (BGCs); effective concentration is critical. |
| Co-culture [1] | Cultivating the fungus with another bacterium or fungus to mimic ecological competition. | Microbial interactions can upregulate BGCs that are silent in pure culture. |
| Metabolic Engineering [1] | Genetically modifying the fungal strain to overexpress biosynthetic genes or delete repressors. | Requires identified BGC; offers a targeted, but technically advanced, approach. |
| Epigenetic Regulation [2] | Using histone deacetylase (HDAC) inhibitors to alter gene expression and activate silent BGCs. | A form of chemical elicitation; can be implemented by adding inhibitors like suberoylanilide hydroxamic acid to culture. |
Here are more detailed methodologies for some of the most promising strategies mentioned above.
This protocol is adapted from general fungal co-culture principles [1].
This is a systematic application of media optimization and use of elicitors.
Q: My yield of this compound is very low and inconsistent between batches. What could be the cause? A: Inconsistent yields often point to issues with cultivation parameters. Focus on standardizing and then optimizing the following:
Q: I cannot detect this compound in my cultures. Is the strain not producing it? A: The compound might be produced under specific conditions you haven't yet met.
The following diagram illustrates a logical workflow for troubleshooting low or non-detectable production.
| Parameter | Impact on Extraction Efficiency | Considerations for Aszonapyrone A |
|---|---|---|
| Solvent Selection [1] | Polarity must match the target analyte; high affinity improves yield. | Based on its structure [2], start with moderate to low polarity solvents (e.g., ethyl acetate, dichloromethane). |
| Extraction Technique [1] | Method affects efficiency, time, and compound degradation. | Modern techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can improve yield and speed [3] [1]. |
| Temperature [3] [1] | Increases solubility/diffusivity but can degrade heat-sensitive compounds. | Optimize balance between yield and stability; avoid prolonged high temperatures. |
| Extraction Time [3] | Must be sufficient for equilibrium but prolonged times offer diminishing returns. | Technique-dependent; UAE requires minutes, while maceration requires days. |
| Matrix Properties [3] | Physical and chemical composition of the fungal biomass. | Grind biomass to a fine, consistent powder to increase surface area and improve solvent contact. |
To help you build a systematic approach for developing your own optimized protocol, the following workflow visualizes the key stages of method development and optimization.
Since a standard protocol is unavailable, here are some targeted troubleshooting guides and FAQs based on general principles to help you overcome common challenges.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Inefficient cell disruption. | Implement a mechanical disruption step (e.g., bead beating, grinding in liquid nitrogen) before solvent extraction [1]. |
| Incorrect solvent polarity. | Screen a range of solvents from polar (methanol) to non-polar (hexane). A binary solvent system may be necessary [1]. | |
| Compound Degradation | Excessive temperature or prolonged extraction time. | Switch to a milder technique (e.g., UAE at low temperature) and reduce extraction time [1]. |
| Inconsistent Results | Variable particle size of fungal biomass. | Grind the source material to a fine, uniform powder to ensure consistent solvent contact [3]. |
What is the most critical factor to optimize first? Solvent selection is typically the most impactful factor. The solvent must have a high affinity for your target compound, described by its distribution coefficient (K_d) [3]. A mismatched solvent will lead to poor yields regardless of other optimized parameters.
How can I systematically optimize multiple parameters at once? Use Response Surface Methodology (RSM). Instead of testing one variable at a time, RSM uses a structured experimental design (like Box-Behnken or Central Composite Design) to efficiently explore the interaction effects of multiple variables (e.g., solvent concentration, temperature, time) and build a model to predict the optimal combination [4].
My extract is complex. How can I specifically analyze this compound? You need an analytical method to track the compound. High-Performance Liquid Chromatography (HPLC) is the standard. You can develop an HPLC method to detect and quantify this compound in your crude extracts. Computational models are also emerging to help predict retention times based on a compound's structure [5].
Aszonapyrone A is a fungal secondary metabolite. The table below summarizes its known natural sources and documented biological activities to provide a foundation for your research.
| Property | Description |
|---|---|
| Natural Producers | Fungi of the genus Neosartorya (e.g., N. takakii, N. laciniosa) and Eurotium chevalieri [1] [2] [3]. |
| Reported Bioactivities | • Anticancer activity: Growth inhibition against a panel of human cancer cell lines [2]. • Antimicrobial activity: Demonstrated antibacterial effects against Staphylococcus aureus [1]. • Cytostatic activity: Inhibition of cancer cell proliferation [2]. |
Based on general approaches in natural product research, the following strategies are viable for enhancing the bioactivity of fungal metabolites like this compound.
| Strategy | Rationale & Methodological Considerations |
|---|
| Structure-Activity Relationship (SAR) Studies | Rationale: Systematic modification of the core structure to identify key functional groups responsible for bioactivity [2]. Method: Create synthetic analogs and test against target cells. | | Biosynthesis & Fermentation Optimization | Rationale: Increase compound yield and potentially produce novel analogs [4]. Method: Vary culture media composition, use chemical elicitors, or employ co-cultivation with other microbes. | | Combination Therapy & Adjuvant Screening | Rationale: Identify compounds that synergize with this compound to lower effective dosage and overcome resistance [1]. Method: Screen libraries of known drugs or natural products in combination assays. |
The following diagram outlines a logical, iterative workflow for a bioactivity enhancement project, integrating the strategies mentioned above.
Q1: Our fungal strain of Neosartorya is producing a very low yield of this compound. What are the first parameters we should optimize in the culture conditions? A1: Begin by systematically varying the carbon and nitrogen sources in your fermentation media. The production of secondary metabolites in fungi is highly sensitive to these components [5]. Additionally, explore the use of chemical elicitors or co-culture with other bacteria or fungi, as these techniques can trigger the activation of silent biosynthetic gene clusters and enhance metabolite production [4].
Q2: We have synthesized several analogs of this compound. What is a robust initial assay to quickly rank their bioactivity? A2: A cell viability assay (e.g., MTT or MTS) against a panel of relevant human cancer cell lines is a standard and effective primary screen. This method was used to establish the baseline activity of the native compound and can provide quantitative data (IC50 values) for comparing the potency of your analogs [2]. Follow up on active compounds with more specific mechanistic studies.
Q3: We suspect that this compound might be a substrate for bacterial efflux pumps. How can we investigate this? A3: You can perform an ethidium bromide accumulation assay. If this compound is an efflux pump inhibitor, it will cause increased accumulation of ethidium bromide in the bacterial cells, which can be measured fluorometrically [1]. Molecular docking studies against known pump structures (e.g., AcrB in E. coli) can also provide initial insights into potential binding and inhibition [1].
While direct protocols for enhancing this compound are not yet available, the established strategies for natural products provide a clear path forward. Future efforts should focus on total synthesis to enable precise SAR studies, investigation into its molecular mode of action to enable rational design, and exploration of advanced delivery systems to improve its pharmacokinetic profile.
For any analytical method, key performance characteristics must be validated. The table below summarizes the typical parameters and their acceptance criteria based on ICH Q2(R1) guidelines [1].
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity [1] [2] | The ability to obtain results directly proportional to analyte concentration. | A minimum of 5 concentration points; R² > 0.95 (often higher for chromatographic methods). |
| Range [1] | The interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated. | For assay: 80-120% of test concentration. For impurities: from QL to 120% of specification. |
| Accuracy [1] | Closeness of measured results to the true value. | Reported as % recovery. Verified with a minimum of 3 concentrations/3 replicates each. |
| Precision [1] | The closeness of agreement between a series of measurements. | Expressed as Standard Deviation (SD) or Relative Standard Deviation (RSD). |
| ∟ Repeatability | Precision under the same conditions over a short time. | Minimum of 6 determinations at 100% concentration or 3x3 across the range. |
| ∟ Intermediate Precision | Precision within the same lab (different days, analysts, equipment). | Study variations within the laboratory to ensure consistent results. |
| Detection Limit (DL) [1] | The lowest amount of analyte that can be detected. | Typically, a Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (QL) [1] | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Typically, a Signal-to-Noise ratio of 10:1. |
Here are solutions to frequently encountered problems during method development and validation.
Problem 1: Poor Linearity of the Calibration Curve
Problem 2: Inaccurate or Imprecise Results
Problem 3: Co-elution in Chromatography
1. Demonstrating Linearity and Range [1] [2]
2. Establishing Precision (Repeatability) [1]
3. Determining Quantitation Limit (QL) via Signal-to-Noise [1]
The following diagram outlines the logical sequence and relationships between the key stages of the method validation process.
The table below summarizes the recommended storage conditions for Aszonapyrone A.
| Form | Temperature | Stability | Additional Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | Standard long-term storage [1]. |
| Powder | 4°C | 2 years | Short-to-mid term storage [1]. |
| Solution (in solvent) | -80°C | 6 months | Prolonged solution storage [1]. |
| Solution (in solvent) | -20°C | 1 month | Short-term solution storage [1]. |
| Shipping | Ambient temperature | A few days | Product is stable during ordinary shipping [1]. |
What is the best way to create a stock solution of this compound? It is recommended to first attempt dissolution in DMSO. If this is unsuccessful, other solvents like water, ethanol, or DMF can be tried. Use a minute amount of the product for solubility tests to avoid sample loss [1].
My stock solution has precipitated. What should I do? Precipitation often occurs if the stock solution was improperly stored or has undergone repeated freeze-thaw cycles. Fresh stock solutions should be prepared from the powder stock, aliquoted into single-use volumes, and stored at -20°C or -80°C to avoid repeated freezing and thawing [1].
Are there any specific handling precautions for this compound? The available data specifies that this compound is "for research use only, not for human use" [1]. You should follow your institution's standard safety protocols for handling laboratory chemicals.
The following workflow outlines steps to address common issues encountered when working with this compound, particularly focusing on solubility and biological activity.
Aszonapyrone A is a fungal polyketide, and its biosynthesis likely involves complex pathways similar to those described in the search results. Understanding this is key to troubleshooting production issues.
The diagram below illustrates how these two concepts could form a logical basis for investigating low yields in a scaled-up process.
Scaling up a fermentation process from lab to industrial bioreactors introduces specific challenges. Here is a guide to diagnosing and resolving common issues.
| Problem | Possible Root Cause | Troubleshooting & Diagnostic Actions |
|---|---|---|
| Drop in Product Titer | Metabolic Burden from genetic modifications; Inadequate Oxygen Transfer (OTR lower than consumption) [3]. | Audit genetic parts (promoters, RBS); Model & match OTR (increase agitation/aeration); Use fed-batch to avoid catabolite repression [4] [3]. |
| Inconsistent Batches | Raw Material Variability in complex media; Inoculum State not standardized; Contamination [3]. | Switch to defined/media with less variability; Strictly control inoculum age/vitality; Audit sterile procedures & equipment [3]. |
| Shear Stress Damage | Higher shear in large reactors from impellers/aeration damages cells or fungal hyphae [3]. | Lower agitation if possible; Test shear-resistant strains; Use computational fluid dynamics (CFD) to model stress [3]. |
| Contamination | Non-sterile feedstock/air; Equipment failure (seals, valves); Weak production strain outcompeted [5] [3]. | Use sterile filters for air/liquids; Implement stringent cleaning (CIP) & sterilization (SIP); Ensure robust, fast-growing production strain. |
Systematic optimization is critical for enhancing yield and process robustness. The following table compares established and modern techniques you can employ.
| Optimization Technique | Key Principle | Application Example |
|---|---|---|
| One-Factor-at-a-Time (OFAT) [6] | Change one variable at a time while keeping others constant. Simple but ignores interactions. | Optimizing initial carbon source concentration (e.g., glucose) for growth. |
| Statistical Design (RSM) [4] [6] | Uses statistical models (e.g., Central Composite Design) to explore multiple variables and their interactions efficiently. | Finding the optimal combination of pH, temperature, and dissolved oxygen for maximum yield. |
| Artificial Neural Networks (ANN) [4] | A machine learning method for modeling complex, non-linear relationships between variables. | Modeling and predicting titer based on a wide range of non-linear fermentation parameters. |
The workflow for designing an optimization experiment can be summarized as follows:
This protocol provides a concrete methodology for optimizing your fermentation medium using Response Surface Methodology (RSM), as requested [4] [7].
Primary Screening with Plackett-Burman Design
In-Depth Optimization with Central Composite Design (CCD)
Data Analysis and Model Validation
I hope this structured technical guide provides a solid starting point for your support center. The general principles of fungal metabolism and scale-up detailed here are directly applicable to the challenges of producing this compound.
The table below summarizes the key available information about this compound from the search results.
| Property | Description |
|---|---|
| Classification | Meroditerpene [1] [2] |
| Biological Source | Isolated from the marine-derived fungus Neosartorya takakii (KUFC 7898), which was found on the marine macroalga Amphiroa sp. [1] |
| Reported Bioactivity | Displayed growth inhibition against Staphylococcus aureus 272123 [1] |
While explicit purification steps for this compound are not available, the following general principles can guide your protocol development.
The following diagram outlines a general workflow for the isolation and purification of a fungal natural product like this compound.
Based on common challenges in natural product chemistry, here are potential issues you might encounter.
Low Yield from Fungal Culture
Poor Separation or Co-elution During HPLC
For researchers aiming to build a comparative profile, the strategy would involve synthesizing information from separate studies on each compound. Based on the search results, here is a framework for the key domains you would need to investigate.
| Comparison Domain | Aszonapyrone A | Chevalone B |
|---|---|---|
| Source Organism | Marine sponge-associated fungus Aspergillus fischeri MMERU 23 [1] | Information not located in search results |
| Reported Biological Activities | Information not located in specific search results | Information not located in search results |
| Key Experimental Models | Information not located in specific search results | Information not located in search results |
To build a comprehensive comparison, you may need to undertake a deeper literature review or design original experimental studies. The following approaches would be valuable:
Should you proceed with original research, the workflow below outlines a potential path for generating comparative data on two fungal metabolites, inspired by the methodologies found in the search results.
The table below summarizes the fundamental chemical and biological characteristics of this compound.
| Property | Description |
|---|---|
| IUPAC Name | [(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate [1] |
| Molecular Formula | C₂₈H₄₀O₅ [2] [1] |
| Molecular Weight | 456.61 g/mol [2] [1] |
| CAS Number | 83103-08-6 [2] |
| Class | Polycyclic meroditerpene [2] |
| Natural Source | Fungi of the genera Neosartorya and Aspergillus (section Fumigati), such as A. zonatus and N. laciniosa [2] [3] [4] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO [2] |
This compound exhibits a range of biological activities. The following table compares its documented effects and the corresponding experimental evidence.
| Biological Activity | Experimental Data / Observation | Test System / Context |
|---|---|---|
| Anticancer Activity | Induction of apoptosis [3] | Breast cancer cell lines (Study by Eamvijarn et al.) [3] |
| Cytostatic/cytotoxic effects [4] | Human cancer cell lines (MCF-7, NCI-H460, A375-C5); evaluated via SRB assay [4] | |
| Antibacterial & Antibiofilm Activity | Active against multidrug-resistant Gram-positive bacteria and bacterial biofilms [2] | Not specified |
| No antibacterial activity (MIC >256 µg/mL) [5] | Screening against Gram-positive/-negative bacteria and multidrug-resistant isolates [5] | |
| Antifungal Activity | Potential as an antifungal agent [1] | Not specified |
| Anti-inflammatory Activity | Inhibition of the NF-κB signaling pathway [1] | Not specified |
| Enzyme Inhibition | Related meroditerpene, Sartorypyrone D, is a NADH-fumarate reductase inhibitor [6] | In vitro enzyme assay [6] |
For researchers looking to replicate or build upon existing studies, here are the methodologies for key experiments cited in the literature.
The search results indicate that this compound can trigger apoptosis in cancer cells [3] and also inhibit the NF-κB signaling pathway [1]. While a fully elucidated mechanism is not provided, the diagram below integrates these findings into a plausible signaling pathway based on the available data.
The quantitative data available for Aszonapyrone A is currently limited to its antibacterial activity. Its cytotoxicity against human cancer cell lines has not been specified in the search results I obtained [1].
| Compound Name | Source Fungus | Reported Bioactivity | Test Organism/Cell Line | Activity Value (MIC) |
|---|---|---|---|---|
| This compound | Neosartorya takakii (from marine macroalga Amphiroa sp.) | Antibacterial Activity [1] | Staphylococcus aureus 272123 | 32 µg/mL [1] |
| This compound | Neosartorya takakii | Cytotoxicity | Information not found in search results | - |
For reference, other cytotoxic compounds from marine fungi in the same research include Chevalone B, which showed antibacterial activity against the same strain of S. aureus with an MIC of 64 µg/mL, and Aszonalenin, which showed an MIC of 16 µg/mL [1].
The search results do not contain the detailed methodology for the cytotoxicity assays. However, standard protocols for evaluating the cytotoxicity of marine fungal metabolites are described in the literature. The following diagram outlines a typical workflow.
Marine Fungal Metabolite Cytotoxicity Workflow
The table below summarizes the key information available for Aszonapyrone A from the search results.
| Property | Description |
|---|---|
| Source | Marine-derived fungi Neosartorya takakii (KUFC 7898), isolated from the marine macroalga Amphiroa sp. [1]. Also reported from Aspergillus fischeri [2]. |
| Class | Meroditerpene [1] |
| Reported Activity | Antibacterial activity against Staphylococcus aureus 272123 [1]. |
| Potential Mechanism | Predicted bacterial efflux pump inhibitor (based on docking studies) [1]. |
The search results indicate a focus on discovering new antimicrobials from marine fungi, but detailed synergy studies for this compound are not reported.
To systematically investigate the synergistic potential of this compound, you could consider the following workflow. The diagram below outlines the key stages of this process.
Key Experimental Protocols:
Checkerboard Assay [4]: This is a standard method for quantifying synergy between two antimicrobial agents.
Efflux Pump Inhibition Assay [1]: To test the proposed mechanism.
While this compound shows promise as an antibacterial compound, its potential for synergistic combinations is an unexplored area. The available data provides a starting point for your research.
This compound is a meroditerpenoid isolated from fungi, primarily those of the genera Neosartorya and Aspergillus [1] [2]. The compound features a complex structure combining a polyketide-derived pyrone ring with a diterpenoid moiety, as confirmed by spectroscopic methods and X-ray crystallography [2].
The table below summarizes the key biological activities and experimental data for this compound based on current research.
| Reported Biological Activity | Experimental Model/Assay | Key Findings/Outcome | Source Organism & Isolation |
|---|---|---|---|
| Antibacterial Activity | Screening against Gram-positive/-negative bacteria and multidrug-resistant environmental isolates. | No significant activity observed (MIC >256 µg/mL) [2]. | Isolated from the algicolous fungus Neosartorya takakii KUFC 7898, found on the marine alga Amphiroa sp. [2]. |
| Quorum Sensing Inhibition | Screening based on inhibition of pigment production by Chromobacterium violaceum (ATCC 31532). | No inhibitory activity detected [2]. | |
| Cytotoxic/Anticancer Potential | Listed in a review of fungal metabolites with anticancer activity. | Specific experimental data (cell lines, IC₅₀ values) not provided in the available search results [3]. | The review notes its production by Neosartorya species but does not specify the source for this particular metabolite [3]. |
Based on the search results, several key pieces of information are required for a comprehensive therapeutic evaluation:
To fully assess the therapeutic potential of this compound, future research should focus on:
The table below summarizes the key bioactivities of aszonapyrone A based on experimental data:
| Bioactivity | Experimental Model / Assay | Key Results / Potency | Citation |
|---|---|---|---|
| NF-κB Pathway Inhibition | Doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line; Gene expression analysis (CCND1, L1CAM, ICAM1, TNF) | Significant inhibition of NF-κB signaling activated by ZFTA-RELA; Showed significant inhibitory activity against expression of endogenous NF-κB responsive genes. | [1] |
| Antimicrobial Activity | Broth microdilution method; Bacterial strains: Staphylococcus aureus 272123 | MIC (Minimum Inhibitory Concentration) = 12.5 µM | [2] |
| Efflux Pump Inhibition | Real-time ethidium bromide efflux assay; Bacterial strain: Staphylococcus aureus RN4220 | Showed moderate inhibition of bacterial efflux pumps (specific metrics not detailed in available text). | [2] |
| Antileishmanial Potential | Thermal shift assay (ThermoFluor); Target: Leishmania major Pteridine Reductase 1 (PTR1) | Did not show significant, dose-dependent affinity for PTR1 (in contrast, acetylaszonalenin did). | [3] |
For researchers seeking to replicate or design follow-up studies, here are the methodologies from key experiments.
Assay for NF-κB Inhibition [1]
Assay for Antimicrobial Activity and Efflux Pump Inhibition [2]
Assay for Antileishmanial Target Affinity [3]
Aszonaprone A's most documented mechanism is the inhibition of the NF-κB pathway, specifically in the context of the ZFTA-RELA fusion protein. The diagram below illustrates this pathway and the potential point of inhibition.
Diagram: Mechanism of NF-κB Pathway Inhibition by this compound. The ZFTA-RELA fusion protein constitutively activates the NF-κB pathway, leading to the expression of oncogenes. This compound inhibits this activated NF-κB signaling [1].